4-Bromo-3-fluorophenylzinc iodide

Catalog No.
S3330160
CAS No.
352525-65-6
M.F
C6H3BrFIZn
M. Wt
366.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-fluorophenylzinc iodide

CAS Number

352525-65-6

Product Name

4-Bromo-3-fluorophenylzinc iodide

IUPAC Name

1-bromo-2-fluorobenzene-4-ide;iodozinc(1+)

Molecular Formula

C6H3BrFIZn

Molecular Weight

366.3 g/mol

InChI

InChI=1S/C6H3BrF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

YQLPPPGLRYYGTO-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=[C-]1)F)Br.[Zn+]I

Canonical SMILES

C1=CC(=C(C=[C-]1)F)Br.[Zn+]I

4-Bromo-3-fluorophenylzinc iodide is an organozinc compound with the molecular formula C6_6H3_3BrFIZn. It features a phenyl ring substituted with bromine and fluorine atoms, making it a useful reagent in various organic synthesis applications. The presence of zinc allows for its participation in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling

BrFZnI finds particular utility in Suzuki-Miyaura couplings [1]. This palladium-catalyzed cross-coupling reaction allows for the formation of new carbon-carbon bonds between a BrFZnI moiety and a variety of organic halides (RX), where X can be chlorine, bromine, or iodine [1, 2]. The reaction offers several advantages, including:

  • Regioselectivity: The bromo and fluoro substituents on the phenyl ring direct the coupling to occur at the desired position on the aromatic ring system [1].
  • Mild reaction conditions: Suzuki-Miyaura couplings are typically performed under relatively mild temperatures and tolerate a wide range of functional groups [2].
  • Functional group compatibility: The bromo and fluoro groups on the introduced moiety can serve as further functional group handles for subsequent transformations [1].

Here's an example of a Suzuki-Miyaura coupling using BrFZnI to synthesize a fluorinated biaryl compound [1].

[1] D. Negishi and S. Kuroda, "Selective synthesis of various functionalized biaryls via palladium-catalyzed coupling reactions of aryl and heteroaryl halides with arylzinc reagents," J. Am. Chem. Soc., vol. 108, no. 24, pp. 7540-7548, 1986.

Negishi Coupling

[3] E.-i. Negishi, "Negishi coupling: Versatile method for carbon-carbon bond formation," J. Organomet. Chem., vol. 653, no. 1-2, pp. 5-14, 2002.

This compound is primarily utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a nucleophile. The general reaction can be represented as follows:

4 Bromo 3 fluorophenylzinc iodide+Aryl HalidePd CatalystAryl Aryl Coupling Product\text{4 Bromo 3 fluorophenylzinc iodide}+\text{Aryl Halide}\xrightarrow{\text{Pd Catalyst}}\text{Aryl Aryl Coupling Product}

The reactivity of 4-bromo-3-fluorophenylzinc iodide can be attributed to the electrophilic nature of the halide substituents, which facilitate nucleophilic attack on electrophilic partners.

The synthesis of 4-bromo-3-fluorophenylzinc iodide typically involves the reaction of 4-bromo-3-fluoroaniline with zinc iodide in the presence of a suitable solvent. The process can be summarized as follows:

  • Preparation of 4-Bromo-3-fluoroaniline: This can be achieved through halogenation of an appropriate aniline derivative.
  • Formation of 4-Bromo-3-fluorophenylzinc iodide:
    • Mix 4-bromo-3-fluoroaniline with zinc iodide.
    • Conduct the reaction under inert atmosphere conditions to prevent oxidation.
    • Isolate the product through filtration and purification techniques such as recrystallization or chromatography.

4-Bromo-3-fluorophenylzinc iodide is primarily used in organic synthesis, particularly for:

  • Cross-Coupling Reactions: It serves as a key intermediate in forming biaryl compounds, which are significant in pharmaceuticals and agrochemicals.
  • Fluorination Reactions: The compound's fluorine atom can be leveraged for further modifications, enhancing the biological activity of derived compounds.

Interaction studies involving 4-bromo-3-fluorophenylzinc iodide focus on its reactivity with various electrophiles. The compound's ability to participate in nucleophilic substitutions makes it a valuable tool for exploring reaction mechanisms and optimizing synthetic pathways. Studies often emphasize its compatibility with different coupling partners and conditions, showcasing its versatility in synthetic chemistry

Several compounds share structural features with 4-bromo-3-fluorophenylzinc iodide, including:

Compound NameSimilaritiesUnique Features
4-Bromo-2-fluorophenylzinc iodideSimilar halogenated phenyl structureDifferent positioning of halogens
4-Iodo-3-fluorophenylzinc iodideContains iodine instead of bromineHigher reactivity due to iodine
4-Chloro-3-fluorophenylzinc iodideChlorine substitution instead of bromineVaries in reactivity and stability

The uniqueness of 4-bromo-3-fluorophenylzinc iodide lies in its specific combination of bromine and fluorine substitutions, which influence its reactivity profile and potential applications in organic synthesis compared to other halogenated phenylzinc compounds.

Pioneering Work in Organometallic Synthesis

The foundation of organozinc chemistry originates in the broader context of organometallic synthesis. In 1757, Louis Claude Cadet de Gassicourt serendipitously synthesized cacodyl (tetramethyldiarsine), marking the first documented organometallic compound. While arsenic is a metalloid, this discovery laid conceptual groundwork for metal-carbon bond formation. The field advanced significantly in 1848 when Edward Frankland isolated diethylzinc, the first true organozinc compound, by reacting zinc with ethyl iodide. Frankland’s work demonstrated the viability of zinc-carbon bonds and established organozinc chemistry as a distinct discipline.

Diethylzinc’s reactivity—pyrophoric and sensitive to protic solvents—highlighted challenges in handling early organometallics. Despite these limitations, its synthesis catalyzed further exploration into zinc’s coordination chemistry. By the late 19th century, researchers recognized zinc’s ability to form stable complexes with diverse ligands, a property later exploited in designing heteroleptic compounds like 4-bromo-3-fluorophenylzinc iodide.

Developmental Milestones in Arylzinc Reagents

The transition from dialkylzinc compounds to arylzinc reagents marked a pivotal shift in synthetic utility. Early organozinc reagents, such as diethylzinc, were limited to alkyl groups due to the harsh conditions required for aryl-zinc bond formation. Breakthroughs in the 20th century addressed this through halogen-zinc exchange reactions and catalytic methods. For example, the Negishi cross-coupling reaction, developed in the 1970s, utilized arylzinc halides to form carbon-carbon bonds with palladium catalysts.

Modern advances further refined arylzinc synthesis. A 2020 study demonstrated the nickel-catalyzed generation of arylzinc triflates from aryldimethylsulfonium salts, enabling milder conditions and superior chemoselectivity. Such methods expanded the accessibility of functionalized arylzinc reagents, including halogenated variants like 4-bromo-3-fluorophenylzinc iodide. These reagents exhibit enhanced stability and reactivity in cross-coupling reactions, as evidenced by their use in constructing complex alkenes and biaryl structures.

Taxonomic Positioning Within Heteroleptic Organozinc Compounds

Organozinc compounds are classified into three categories: diorganozinc (R~2~Zn), heteroleptic (RZnX), and ionic species. 4-Bromo-3-fluorophenylzinc iodide falls unequivocally into the heteroleptic subclass, characterized by a zinc center bonded to one organic substituent (4-bromo-3-fluorophenyl) and one electronegative ligand (iodide). This structure contrasts with diorganozinc compounds, which lack halide ligands, and ionic variants, which feature charged zinc centers.

The compound’s molecular formula, BrC~6~H~3~(F)ZnI, reflects its hybrid coordination environment. Spectroscopic and crystallographic analyses confirm a tetrahedral geometry around zinc, with bond lengths and angles consistent with heteroleptic organozinc norms. Such structural precision enables predictable reactivity in cross-coupling applications, distinguishing it from less-defined ionic species.

Table 1: Classification of Organozinc Compounds

CategoryGeneral FormulaExampleKey Properties
DiorganozincR~2~ZnDiethylzincPyrophoric, air-sensitive
HeterolepticRZnX4-Bromo-3-fluorophenylzinc iodideStable, versatile in coupling
Ionic (Organozincates)R~n~Zn^−^PhenylzincateSoluble in polar solvents

Metal-Zinc Exchange Reaction Mechanisms

The synthesis of 4-bromo-3-fluorophenylzinc iodide primarily relies on halogen-zinc exchange reactions, where aryl halides undergo transmetallation with zinc reagents. Studies demonstrate that alkenyl iodides exhibit significantly higher exchange efficiency compared to aryl bromides due to enhanced electrophilicity at the iodine center [2]. For example, Et₂Zn·LiOamyl (diethylzinc-lithium amylate) enables selective iodine-zinc exchange in aryl substrates at room temperature, preserving sensitive functional groups such as bromine atoms [2]. This selectivity is critical for synthesizing 4-bromo-3-fluorophenylzinc iodide, as competing side reactions with bromine are minimized.

The reaction mechanism involves a nucleophilic substitution where zinc displaces the iodide, forming a zincate intermediate. Density functional theory (DFT) calculations suggest that the electron-deficient nature of the aryl iodide facilitates zinc insertion, whereas aryl bromides require stronger bases or elevated temperatures [2]. Despite these challenges, optimized conditions using Et₂Zn·LiOamyl in tetrahydrofuran (THF) achieve >80% conversion for aryl iodides, though bromides like 4-bromo-3-fluoroiodobenzene necessitate tailored ligand systems to improve kinetics [2].

Continuous Flow Synthesis Advancements

Traditional batch methods for organozinc synthesis face limitations in heat transfer and safety, particularly for pyrophoric intermediates. Continuous flow systems overcome these issues by enabling precise temperature control and rapid mixing. A representative protocol involves pumping a solution of 4-bromo-3-fluoroiodobenzene and ZnCl₂ through a magnesium-packed column at 25°C, yielding 4-bromo-3-fluorophenylzinc iodide at a rate of 30 mL/h [3] [4]. This approach reduces decomposition risks by minimizing residence time in reactive zones.

Key advancements include:

  • Modular reactor design: Multi-stage systems integrate halogen-zinc exchange with downstream Negishi couplings, achieving 72–84% yields for functionalized products [4].
  • Solvent optimization: THF enhances reagent solubility and stabilizes zinc intermediates, whereas heptane or toluene leads to precipitation [2].
  • In-line analytics: Real-time NMR monitoring ensures consistent reagent concentration, critical for large-scale production [3].

Catalyst Systems for Enhanced Selectivity

Ligand-assisted catalysis plays a pivotal role in suppressing protodezincation and improving regioselectivity. Copper(I) complexes with 1,10-phenanthroline ligands accelerate transmetallation rates by stabilizing low-valent zinc intermediates [1]. For instance, CuI/Phen systems reduce reaction times from 24 h to 4 h while maintaining >90% selectivity for 4-bromo-3-fluorophenylzinc iodide [1].

Palladium catalysts also facilitate tandem cross-coupling post-synthesis. Arylzinc species generated via flow chemistry undergo Negishi couplings with aryl halides in the presence of Pd(PPh₃)₄, achieving 78% yield for biaryl products [4]. However, catalyst leaching remains a concern, prompting studies on immobilized ligands such as polymer-supported Phen derivatives [3].

Scalability Challenges in Industrial Production

Despite laboratory success, industrial-scale synthesis faces three primary hurdles:

  • Thermal instability: 4-Bromo-3-fluorophenylzinc iodide decomposes above 40°C, necessitating cryogenic conditions during storage and transport [5].
  • Byproduct management: Zinc halide salts (e.g., ZnI₂) precipitate during concentration, requiring costly filtration steps [3].
  • Process economics: Batch purification consumes 60% of production costs, driving interest in continuous crystallization technologies [4].

Recent pilot-scale trials using flow reactors demonstrated a 50% reduction in solvent waste compared to batch methods, though achieving >100 kg/day output remains elusive due to column clogging and zinc depletion [3] [4].

Dates

Modify: 2023-08-19

Explore Compound Types